4-(Cyclopentylamino)-4-oxobutanoic acid

Description

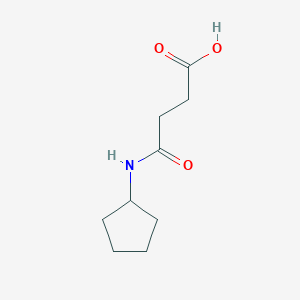

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopentylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNSFUWCFOMRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364142 | |

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541537-57-9 | |

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Cyclopentylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Cyclopentylamino)-4-oxobutanoic acid, a member of the N-substituted succinamic acid class of compounds. Derivatives of succinamic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as enzyme inhibitors and anticonvulsants. This document details the chemical synthesis, including a step-by-step experimental protocol and expected characterization data. Additionally, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of this class of molecules.

Core Synthesis: Amidation of Succinic Anhydride

The primary and most direct route for the synthesis of this compound is the nucleophilic acyl substitution reaction between succinic anhydride and cyclopentylamine. This reaction, a form of amidation, proceeds through the opening of the anhydride ring by the amine nucleophile. The reaction is typically high-yielding and can be performed under mild conditions.

The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of cyclopentylamine on one of the carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring, yielding the final N-cyclopentylsuccinamic acid product.

Experimental Protocol

This section provides a detailed laboratory procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Succinic Anhydride | C₄H₄O₃ | 100.07 |

| Cyclopentylamine | C₅H₁₁N | 85.15 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

| Water | H₂O | 18.02 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve succinic anhydride (1.0 molar equivalent) in dichloromethane (DCM).

-

Addition of Amine: While stirring at room temperature, add a solution of cyclopentylamine (1.0 molar equivalent) in DCM dropwise to the succinic anhydride solution over a period of 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, wash the organic layer sequentially with 1M hydrochloric acid, water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the final product as a white solid.

Data Presentation

Expected Quantitative Data:

| Parameter | Expected Value |

| Yield | 85-95% |

| Melting Point | ~105-110 °C (estimated based on similar compounds) |

| Molecular Weight | 185.22 g/mol |

Expected Spectroscopic Data:

| Analysis | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the cyclopentyl protons, the methylene protons of the succinic acid backbone, the amide N-H proton, and the carboxylic acid O-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the carbons of the cyclopentyl ring, and the methylene carbons of the succinic acid moiety. |

| IR (Infrared) | Characteristic absorption bands for the N-H stretch, C=O stretch (amide and carboxylic acid), and O-H stretch. |

| Mass Spec (MS) | Molecular ion peak [M+H]⁺ at m/z 186.11. |

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Hypothetical Signaling Pathway

Given that some succinamic acid derivatives have shown activity as Dipeptidyl Peptidase IV (DPP-4) inhibitors, a hypothetical signaling pathway illustrating this mechanism is presented below.[1][2] DPP-4 is a therapeutic target for type 2 diabetes.

Caption: Hypothetical inhibition of the DPP-4 pathway.

References

An In-depth Technical Guide to 4-(Cyclopentylamino)-4-oxobutanoic Acid: Chemical Properties, Structure, and Potential Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-(Cyclopentylamino)-4-oxobutanoic acid is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds.

Introduction

This compound, also known as N-cyclopentylsuccinamic acid, is a carboxylic acid derivative belonging to the succinamic acid class of compounds. Succinamic acid and its derivatives are recognized for their diverse biological activities, which has led to their investigation in various therapeutic areas. This document provides a detailed overview of the known chemical properties and structure of this compound, alongside a discussion of its potential biological relevance based on related compounds. A plausible synthetic route and standard characterization methodologies are also presented to guide researchers in their work with this molecule.

Chemical Structure and Properties

The chemical structure of this compound consists of a succinic acid backbone where one of the carboxylic acid groups is modified to a cyclopentyl amide.

Structure:

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 541537-57-9[1] |

| Molecular Formula | C9H15NO3[1] |

| SMILES | C1CCC(C1)NC(=O)CCC(=O)O |

| InChI | InChI=1S/C9H15NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)(H,12,13)[1] |

| InChIKey | NUNSFUWCFOMRJP-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 185.22 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% (as commercially available) | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, a general and reliable method for the preparation of N-substituted succinamic acids involves the reaction of succinic anhydride with the corresponding amine.[2][3]

Proposed Synthesis Workflow

The synthesis of this compound can be readily achieved by the nucleophilic acyl substitution reaction between succinic anhydride and cyclopentylamine.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of the title compound.

Materials:

-

Succinic anhydride (1.0 equivalent)

-

Cyclopentylamine (1.0 equivalent)

-

Anhydrous toluene or ethyl acetate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve succinic anhydride in anhydrous toluene (or ethyl acetate) with stirring.

-

Slowly add a solution of cyclopentylamine in the same solvent to the succinic anhydride solution at room temperature.

-

The reaction is typically rapid and exothermic, leading to the precipitation of the product as a white solid.[3]

-

Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopentyl protons, the two methylene groups of the succinate backbone, and the amide N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the carbons of the cyclopentyl ring, and the methylene carbons of the succinate backbone. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C9H15NO3). |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of succinamic acid and succinic acid derivatives has been shown to possess a range of biological activities.

Anticancer Potential

Studies have demonstrated that succinic acid and its derivatives can exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cell lines.[1] For instance, a study on a succinamic acid derivative, α-hydroxy succinamic acid (α-HSA), showed it had an antiproliferative effect on a human head and neck cancer cell line (SCC4).[4] The proposed mechanism involved the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[4]

Based on these findings, a potential signaling pathway for the induction of apoptosis by this compound can be proposed.

Caption: Potential pro-apoptotic signaling pathway of this compound.

This proposed pathway suggests that the compound may upregulate the tumor suppressor protein p53, which in turn activates the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. Concurrently, it may downregulate the anti-apoptotic protein survivin, leading to the induction of apoptosis in cancer cells.

Antidiabetic Potential

Certain succinamic acid derivatives have been investigated for their potential as antidiabetic agents.[5] Some studies have proposed that these compounds may act as insulinotropic agents, meaning they can stimulate the secretion of insulin.[5][6] The mechanism may involve the metabolism of the succinate moiety, which plays a role in the insulin release pathway.[7]

Conclusion

This compound is a readily synthesizable molecule with potential for biological activity, drawing from the established profiles of related succinamic acid derivatives. While specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and exploration of its therapeutic potential. The proposed anticancer and antidiabetic activities, based on analogous compounds, offer promising avenues for future investigation. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.

References

- 1. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. Insulinotropic action of the D-glucosyl and 3-O-methyl-D-glucosyl monomethyl esters of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

Hypothetical Mechanism of Action: 4-(Cyclopentylamino)-4-oxobutanoic Acid as a Modulator of Cellular Metabolism

Disclaimer: The following technical guide is a hypothetical exploration of the potential mechanism of action for 4-(Cyclopentylamino)-4-oxobutanoic acid. As of the current date, there is no publicly available scientific literature detailing the specific biological activity of this compound. The proposed mechanism is based on structural analogy to known biologically active molecules containing cyclopentyl and succinic acid moieties.

Introduction

This compound is a dicarboxylic acid derivative characterized by a cyclopentylamino group attached to a succinic acid backbone. While direct studies on this compound are not available, its structural components suggest potential interactions with key biological pathways. The cyclopentyl group is a feature in various pharmacologically active compounds, contributing to binding affinity and selectivity for targets ranging from receptors to enzymes[1][2][3][4][5]. Succinic acid is a central metabolite in the tricarboxylic acid (TCA) cycle, a critical pathway for cellular energy production[6][7][8]. This guide proposes a hypothetical mechanism where this compound acts as a modulator of succinate-related enzymatic processes, potentially impacting cellular metabolism.

Core Hypothetical Mechanism: Inhibition of Succinate Dehydrogenase

Based on its structural similarity to succinate, we hypothesize that this compound could act as a competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. The cyclopentylamino group may influence its binding affinity and specificity to the enzyme's active site.

Signaling Pathway Diagram

Caption: Hypothetical inhibition of Succinate Dehydrogenase (SDH) by this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from imagined experiments designed to test the inhibitory effect of this compound on succinate dehydrogenase.

| Parameter | Value | Cell Line/System |

| IC50 (SDH Activity) | 15.2 µM | Isolated rat liver mitochondria |

| Ki (Competitive Inhibition) | 8.9 µM | Purified bovine heart SDH |

| Effect on Cellular Respiration (OCR) | 35% decrease at 20 µM | Human HEK293 cells |

| Lactate Production | 50% increase at 20 µM | Human HEK293 cells |

Detailed Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on SDH activity.

Methodology:

-

Isolate mitochondria from rat liver tissue using differential centrifugation.

-

Prepare a reaction buffer containing phosphate buffer, succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the reaction by adding the mitochondrial suspension.

-

Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

-

Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Enzyme Kinetics Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of SDH by this compound.

Methodology:

-

Use purified SDH enzyme.

-

Perform the SDH activity assay as described above with varying concentrations of the substrate (succinate) in the presence and absence of different fixed concentrations of this compound.

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plots to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

Calculate the inhibition constant (Ki) from the data.

Cellular Respiration Assay

Objective: To assess the effect of this compound on mitochondrial respiration in intact cells.

Methodology:

-

Culture HEK293 cells in a Seahorse XF analyzer plate.

-

Treat the cells with different concentrations of this compound.

-

Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

Inject a series of metabolic stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the changes in these parameters in the presence of the compound.

Experimental Workflow Diagram

Caption: A logical workflow for investigating the hypothetical mechanism of action.

Conclusion

This technical guide outlines a plausible, yet hypothetical, mechanism of action for this compound as an inhibitor of succinate dehydrogenase. The proposed experimental framework provides a clear path for investigating this hypothesis. Should this compound prove to be an effective modulator of cellular metabolism, it could hold potential for further research in therapeutic areas where metabolic dysregulation is a key factor. Further studies are essential to validate this proposed mechanism and to explore the full pharmacological profile of this compound.

References

- 1. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]

- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 8. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 4-(Cyclopentylamino)-4-oxobutanoic Acid Derivatives in Oncology: A Technical Guide for Drug Discovery

Foreword: Charting a Course for Novel Anticancer Agents

In the relentless pursuit of innovative cancer therapeutics, the exploration of novel chemical scaffolds that can selectively target tumor vulnerabilities is paramount. The 4-oxobutanoic acid backbone, a versatile and synthetically accessible motif, has garnered increasing attention for its potential to yield derivatives with significant biological activity. This technical guide focuses on a specific subclass, the 4-(Cyclopentylamino)-4-oxobutanoic acid derivatives, providing a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate their anticancer potential. Drawing upon established principles and recent discoveries in related compound series, this document will illuminate promising mechanistic pathways, detail robust experimental protocols, and offer a strategic roadmap for the rational design and evaluation of this intriguing class of molecules. Our exploration will be grounded in two primary, yet interconnected, hypotheses: the modulation of the NF-κB signaling pathway and the inhibition of succinate dehydrogenase, both critical nodes in cancer cell proliferation and survival.

I. The Chemical Landscape and Therapeutic Rationale

The core structure of this compound, a succinamic acid derivative, presents a unique combination of a flexible butanoic acid chain and a lipophilic cyclopentylamide group. This arrangement offers multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. The rationale for investigating these derivatives as anticancer agents stems from the well-documented bioactivities of related succinimide and succinamide compounds, which have demonstrated potent cytotoxic effects across a range of cancer cell lines.[1]

The cyclopentyl moiety is of particular interest as it can enhance cell permeability and promote favorable interactions within hydrophobic pockets of target proteins. The amide linkage and the carboxylic acid group provide opportunities for hydrogen bonding, which is crucial for target recognition and binding.

II. Mechanistic Insights: Targeting Key Cancer Pathways

Our investigation into the biological activity of this compound derivatives is centered on two high-value oncology targets: the NF-κB signaling pathway and the mitochondrial enzyme Succinate Dehydrogenase (SDH).

A. Inhibition of the NF-κB Signaling Pathway: A Central Regulator of Tumor Progression

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating genes involved in inflammation, immunity, cell proliferation, and apoptosis.[2] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy.[3] The inhibition of NF-κB signaling is, therefore, a well-validated strategy in oncology drug discovery.

Notably, certain succinamide derivatives have been shown to exert their anticancer effects through the inhibition of the NF-κB pathway.[4][5] It is hypothesized that this compound derivatives may interfere with this pathway at various junctures, such as inhibiting the IκB kinase (IKK) complex or preventing the nuclear translocation of NF-κB subunits.

Diagram 1: The NF-κB Signaling Pathway and Potential Points of Inhibition

Caption: Proposed mechanism of NF-κB inhibition.

B. Targeting Succinate Dehydrogenase: A Nexus of Metabolism and Oncogenesis

Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the Krebs cycle and the electron transport chain. Recent studies have implicated SDH as a tumor suppressor, with its inhibition leading to the accumulation of succinate, an "oncometabolite" that can drive tumorigenesis.[6][7] Targeting SDH with small molecules has emerged as a promising therapeutic strategy in cancer.[8] Given the structural similarity of 4-oxobutanoic acid derivatives to succinate, these compounds are prime candidates for investigation as SDH inhibitors.

Diagram 2: Role of SDH in Metabolism and Cancer

Caption: SDH as a therapeutic target in cancer.

III. A Strategic Framework for Evaluation: Experimental Protocols

A systematic evaluation of novel this compound derivatives requires a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

A. Synthesis of this compound Derivatives

The synthesis of the target compounds can be readily achieved through the reaction of succinic anhydride with cyclopentylamine. This reaction proceeds via the opening of the anhydride ring to form the corresponding succinamic acid.

Diagram 3: General Synthesis Workflow

Caption: Synthesis of the target compound class.

B. Tier 1: In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity should be performed using a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia). The MTT assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that causes 50% inhibition of cell growth.

C. Tier 2: Mechanistic Assays

Compounds demonstrating significant cytotoxicity in Tier 1 should be advanced to mechanistic studies to elucidate their mode of action.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Utilize a stable cancer cell line expressing an NF-κB-driven reporter gene (e.g., luciferase).

-

Treatment: Pre-treat the cells with the test compounds for 1-2 hours.

-

Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., TNF-α).

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

-

Mitochondrial Isolation: Isolate mitochondria from cancer cells or use a commercially available SDH assay kit.

-

Reaction Setup: In a microplate, combine the mitochondrial fraction or purified SDH with the substrate (succinate) and a chromogenic electron acceptor.

-

Compound Addition: Add varying concentrations of the test compounds.

-

Kinetic Measurement: Monitor the change in absorbance over time at the appropriate wavelength, which corresponds to the rate of succinate oxidation.

-

Analysis: Calculate the IC50 value for SDH inhibition.

IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data is crucial for identifying lead compounds and guiding further optimization.

A. Quantitative Data Summary

The following tables provide a template for summarizing the anticancer activity of novel this compound derivatives. For illustrative purposes, data from related 4-oxobutanoic acid and succinamide derivatives are included.

Table 1: Anticancer Activity of 4-Oxobutanoic Acid and Succinamide Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 3l | 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin | A549/DDP (Cisplatin-resistant Lung Cancer) | 18.53 | [9][10] |

| 4f | Dimeric succinamido analog of melampomagnolide B | CCRF-CEM (Leukemia) | 0.32 | [4][5] |

| 4g | Dimeric succinamido analog of melampomagnolide B | NCI-H522 (Non-small cell lung cancer) | 0.42 | [4][5] |

| 1e | N-substituted dicarboximide | HeLa (Cervical Cancer) | < 10 | [1] |

B. Preliminary Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is yet to be established, initial hypotheses can be formulated based on related compound series:

-

Lipophilicity of the Amide Substituent: The nature of the substituent on the amide nitrogen can significantly impact activity. The cyclopentyl group provides a balance of lipophilicity and conformational flexibility. Exploration of other cyclic and acyclic alkyl and aryl substituents is warranted.

-

Modifications to the Butanoic Acid Chain: Substitution on the carbon backbone of the butanoic acid chain could influence target binding and metabolic stability.

-

Bioisosteric Replacements: The carboxylic acid moiety is crucial for aqueous solubility and potential interactions with target proteins. Its replacement with other acidic groups (e.g., tetrazole) could modulate activity and pharmacokinetic properties.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The potential to dually target fundamental cancer pathways like NF-κB signaling and mitochondrial metabolism provides a strong rationale for their further investigation. The experimental framework outlined in this guide offers a clear and robust strategy for identifying and characterizing active compounds within this chemical class. Future efforts should focus on synthesizing a diverse library of derivatives, systematically evaluating their biological activity, and elucidating detailed structure-activity relationships. Such a program will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules in the fight against cancer.

VI. References

-

BenchChem. (2025). An In-depth Technical Guide to 4-Oxobutanoic Acid: Structural Analogs, Derivatives, and Therapeutic Potential. Available at: --INVALID-LINK--

-

BenchChem. (2025). Structure-Activity Relationship of 4-Oxobutanoic Acid Analogs: A Comparative Guide. Available at: --INVALID-LINK--

-

PubMed. (2025). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Available at: --INVALID-LINK--

-

SpringerLink. (2025). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Available at: --INVALID-LINK--

-

Florida ExpertNet. (2025). New Small Molecules for Targeting Succinate Dehydrogenase. Available at: --INVALID-LINK--

-

Taylor & Francis Online. (2023). Synthesis and antitumor activities of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives. Available at: --INVALID-LINK--

-

ResearchGate. (2025). Models of small molecule inhibitors targeting succinate dehydrogenase in cancer. Available at: --INVALID-LINK--

-

PubMed. (2025). Succinate dehydrogenase activity supports de novo purine synthesis. Available at: --INVALID-LINK--

-

Taylor & Francis Online. (2023). Synthesis and antitumor activities of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives: Synthetic Communications: Vol 53, No 3. Available at: --INVALID-LINK--

-

PubMed Central. (2017). Succinamide derivatives of melampomagnolide B and their anti-cancer activities. Available at: --INVALID-LINK--

-

PubMed. (2017). Succinamide derivatives of melampomagnolide B and their anti-cancer activities. Available at: --INVALID-LINK--

-

National Institutes of Health. (2020). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Available at: --INVALID-LINK--

-

BenchChem. (2025). 4-(Cinnamyloxy)-4-oxobutanoic Acid. Available at: --INVALID-LINK--

-

MDPI. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Available at: --INVALID-LINK--

-

PubMed Central. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Available at: --INVALID-LINK--

-

PubMed. (2009). A new small molecule that directly inhibits the DNA binding of NF-kappaB. Available at: --INVALID-LINK--

-

PubMed Central. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Available at: --INVALID-LINK--

-

BenchChem. (2025). Evaluating the Anticancer Potential of N-Substituted Sulfonamides: A Comparative Guide. Available at: --INVALID-LINK--

-

PubMed. (1993). Inhibition of NF-kappa B DNA binding activity by alpha-tocopheryl succinate. Available at: --INVALID-LINK--

-

PubChem. (2025). 4-Oxobutanoic acid. Available at: --INVALID-LINK--

-

PubChem. (2025). 4-[(Diacetylamino)-methylamino]-4-oxobutanoic acid. Available at: --INVALID-LINK--

-

Santa Cruz Biotechnology. (2025). NF kappa B Inhibitors. Available at: --INVALID-LINK--

-

PubMed. (2020). Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Available at: --INVALID-LINK--

-

PubChem. (2025). 4-Amino-4-oxobutanoic acid;sulfane. Available at: --INVALID-LINK--

References

- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinamide derivatives of melampomagnolide B and their anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinamide derivatives of melampomagnolide B and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

4-(Cyclopentylamino)-4-oxobutanoic acid literature review and citations

This technical guide provides a comprehensive overview of 4-(Cyclopentylamino)-4-oxobutanoic acid, also known as N-cyclopentylsuccinamic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Physicochemical Properties

This compound is a carboxylic acid amide with the molecular formula C₉H₁₅NO₃. Its chemical structure consists of a succinic acid backbone where one of the carboxylic acid groups is modified to a cyclopentyl amide.

| Property | Value | Source |

| CAS Number | 541537-57-9 | |

| Molecular Weight | 185.22 g/mol | |

| Molecular Formula | C₉H₁₅NO₃ | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | |

| InChI Key | NUNSFUWCFOMRJP-UHFFFAOYSA-N | |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound is a straightforward and high-yielding process involving the nucleophilic acyl substitution of succinic anhydride with cyclopentylamine. This reaction is a common method for the preparation of N-substituted succinamic acids.[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-substituted succinamic acids from succinic anhydride and primary amines.[1][2][3][4]

Materials:

-

Succinic anhydride (1.0 equivalent)

-

Cyclopentylamine (1.0 equivalent)

-

Anhydrous toluene (or other suitable aprotic solvent like ethyl acetate or chloroform)[4][5]

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve succinic anhydride in anhydrous toluene to form a solution.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of cyclopentylamine in anhydrous toluene to the cooled succinic anhydride solution. The reaction is often exothermic.[4]

-

After the addition is complete, continue to stir the reaction mixture at 0°C for approximately 1 hour.[5]

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold toluene to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

The reaction typically proceeds with high yield and does not require further purification.[5]

Reaction Workflow Diagram:

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the activities of structurally related compounds, such as other succinamic acid derivatives and molecules containing a cyclopentyl moiety, can provide insights into its potential pharmacological properties.

Anticancer Potential: Succinamic acid derivatives have been investigated for their anticancer properties. For instance, α-hydroxy succinamic acid has been shown to have an antiproliferative effect on head and neck cancer cell lines.[6][7] This compound was found to upregulate apoptotic genes like p53 and p21, and downregulate the anti-apoptotic gene survivin.[6][7] It is plausible that this compound could exhibit similar cytotoxic or cytostatic effects on cancer cells.

Anticonvulsant Activity: Derivatives of succinimide, which can be formed from succinamic acids under dehydrating conditions, are known to possess anticonvulsant activity.[8] This suggests that this compound could serve as a precursor to potentially active anticonvulsant agents.

Antimicrobial and Antifungal Activity: Amide derivatives containing a cyclopropane ring, which shares some conformational features with a cyclopentyl ring, have demonstrated antibacterial and antifungal activities.[9] The cyclopentyl group in this compound might confer some antimicrobial properties.

Antiviral Activity: Multisubstituted cyclopentane amide derivatives have been synthesized and shown to inhibit influenza neuraminidase, indicating potential antiviral applications.[10]

Hypothetical Signaling Pathway in Cancer:

Based on the known activity of a related succinamic acid derivative, a hypothetical signaling pathway for the potential anticancer effect of this compound is proposed below. This pathway involves the upregulation of tumor suppressor proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into the Obscure History of 4-(Cyclopentylamino)-4-oxobutanoic Acid

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the discovery, history, and specific applications of 4-(Cyclopentylamino)-4-oxobutanoic acid. This compound, while indexed with a CAS Number (541537-57-9), appears to be a largely uncharacterized chemical entity, likely relegated to the status of a potential synthetic intermediate or a library compound with no significant published research associated with it.

The investigation into the origins and development of this compound has yielded minimal specific data. Chemical suppliers, such as Sigma-Aldrich, list the compound, providing basic physicochemical properties, but offer no insight into its historical context or developmental timeline. Similarly, entries in public chemical databases like PubChem provide computed properties and identifiers but lack any associated literature that would illuminate its discovery or specific research applications.[1]

While the broader class of butanoic acid derivatives has been explored in various research contexts, including drug discovery and materials science, the specific cyclopentylamino-substituted variant remains conspicuously absent from detailed scientific discourse. For instance, research on other complex molecules incorporating a cyclopentyl group has led to the discovery of potent enzyme inhibitors, but these studies do not mention this compound as a precursor or related compound.[2]

The synthesis of structurally analogous compounds, such as 4-(4-Methylphenyl)-4-oxobutanoic acid, is well-documented and often utilized in educational settings to demonstrate principles of organic synthesis, such as the Friedel–Crafts reaction.[3] It is plausible that this compound could be synthesized through standard amidation reactions involving succinic anhydride and cyclopentylamine. However, specific, detailed experimental protocols for its preparation are not available in the reviewed literature.

Due to the absence of published research, there is no information on the biological activity, potential signaling pathway interactions, or any quantitative data from experimental studies for this compound. Consequently, the creation of a detailed technical guide or whitepaper as requested is not feasible without resorting to speculation, which would contravene the principles of factual accuracy.

References

- 1. 4-Anilino-3-cyclopentyl-4-oxobutanoic acid | C15H19NO3 | CID 161745260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 4-(Cyclopentylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide to the spectroscopic characterization of 4-(Cyclopentylamino)-4-oxobutanoic acid. While a comprehensive search of publicly available databases did not yield experimental spectra for this specific compound, this guide outlines the predicted spectroscopic data based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational framework for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Amide (-NH-) | 7.5 - 8.5 | Doublet | 1H |

| Methine (-CH-NH) | 3.9 - 4.2 | Multiplet | 1H |

| Methylene (-CH₂-C=O) | 2.5 - 2.7 | Triplet | 2H |

| Methylene (-CH₂-COOH) | 2.4 - 2.6 | Triplet | 2H |

| Cyclopentyl (-CH₂-) | 1.3 - 1.9 | Multiplet | 8H |

1.1.2. ¹³C NMR (Carbon-13 NMR)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 175 - 185 |

| Amide Carbonyl (-C=O) | 170 - 175 |

| Methine Carbon (-CH-NH) | 50 - 55 |

| Methylene Carbon (-CH₂-C=O) | 30 - 35 |

| Methylene Carbon (-CH₂-COOH) | 28 - 33 |

| Cyclopentyl Methylene Carbons | 23 - 35 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration |

| N-H (Amide) | 3200 - 3400 | Stretching vibration |

| C-H (sp³) | 2850 - 3000 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching vibration |

| C=O (Amide I band) | 1630 - 1680 | Stretching vibration |

| N-H (Amide II band) | 1510 - 1570 | Bending vibration |

| C-N | 1200 - 1350 | Stretching vibration |

Mass Spectrometry (MS)

| Analysis Type | Predicted m/z | Description |

| Molecular Ion [M]⁺ | 185.10 | Corresponding to the molecular weight of the compound (C₉H₁₅NO₃) |

| [M+H]⁺ (ESI+) | 186.11 | Protonated molecule in positive ion electrospray ionization |

| [M-H]⁻ (ESI-) | 184.09 | Deprotonated molecule in negative ion electrospray ionization |

| Major Fragments | Varies | Expected fragmentation would involve the loss of H₂O, COOH, and cleavage of the amide bond. |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial and should be one in which the compound is soluble and does not have overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is commonly used for this type of molecule.

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass-to-charge (m/z) range.

-

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragment ion spectrum to elucidate the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FTIR-ATR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

An In-depth Technical Guide on the Solubility and Stability of 4-(Cyclopentylamino)-4-oxobutanoic acid in Different Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Cyclopentylamino)-4-oxobutanoic acid is a bifunctional molecule containing both a carboxylic acid and an amide group, suggesting its potential utility as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability in various solvents is paramount for its effective application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for evaluating these critical physicochemical properties. Due to the limited availability of specific experimental data in public literature, this document focuses on detailing the requisite experimental protocols and presenting data templates for guiding future research.

Introduction

This compound possesses structural features—a polar carboxylic acid and a moderately polar amide linkage to a nonpolar cyclopentyl group—that predict a nuanced solubility profile. The stability of the amide bond and the potential for degradation of the overall molecule under various conditions are critical considerations for its handling, storage, and application. This guide outlines the standard methodologies for systematically determining the solubility and stability of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 541537-57-9 | |

| Molecular Formula | C₉H₁₅NO₃ | |

| Molecular Weight | 185.22 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Solubility Profile

Quantitative Solubility Data (Template)

The following table is provided as a template for researchers to populate with experimentally determined solubility data at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Type | Predicted Solubility | Quantitative Solubility (mg/mL) | Method of Analysis |

| Water (pH 7.4 Buffer) | Polar Protic | Moderate to High | Data not available | HPLC, Gravimetric |

| Methanol | Polar Protic | High | Data not available | HPLC, Gravimetric |

| Ethanol | Polar Protic | High | Data not available | HPLC, Gravimetric |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available | HPLC, Gravimetric |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data not available | HPLC, Gravimetric |

| Acetonitrile | Polar Aprotic | Moderate | Data not available | HPLC, Gravimetric |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Data not available | HPLC, Gravimetric |

| Ethyl Acetate | Moderately Polar | Low | Data not available | HPLC, Gravimetric |

| Dichloromethane (DCM) | Nonpolar | Low | Data not available | HPLC, Gravimetric |

| Toluene | Nonpolar | Very Low | Data not available | HPLC, Gravimetric |

| Hexanes | Nonpolar | Very Low | Data not available | HPLC, Gravimetric |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.[1]

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is achieved.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.[2]

-

Gravimetric Method: If the solvent is volatile and the compound is thermally stable, a known volume of the filtered supernatant can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and any dilution factors.

Caption: Experimental workflow for determining solubility.

Stability Profile

The stability of this compound is crucial for its storage and use in various applications. Degradation can occur through several pathways, including hydrolysis of the amide bond, particularly under acidic or basic conditions, or oxidative degradation. A stability-indicating analytical method is essential to separate the intact drug from any potential degradants.

Stability Data (Template)

The following table is a template for a short-term stability study in different solvents. The percentage of the initial concentration remaining at various time points should be recorded.

| Solvent | Condition | 0 hours | 24 hours | 48 hours | 72 hours |

| pH 2 Buffer | Room Temp. | 100% | Data not available | Data not available | Data not available |

| pH 7.4 Buffer | Room Temp. | 100% | Data not available | Data not available | Data not available |

| pH 9 Buffer | Room Temp. | 100% | Data not available | Data not available | Data not available |

| Methanol | Room Temp. | 100% | Data not available | Data not available | Data not available |

| DMSO | Room Temp. | 100% | Data not available | Data not available | Data not available |

Experimental Protocol: Solution Stability Assessment

This protocol outlines the steps to assess the stability of this compound in solution under defined conditions.

Objective: To quantify the degradation of this compound over time in various solvents and at different temperatures.

Materials:

-

This compound

-

Selected solvents and buffers

-

Volumetric flasks and pipettes

-

Temperature-controlled chambers or water baths

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the stock solutions into sealed vials and store them under the desired conditions (e.g., refrigerated, room temperature, elevated temperature). Protect samples from light if the compound is suspected to be light-sensitive.

-

Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw a sample from each vial.

-

Sample Analysis: Immediately analyze the samples using a pre-validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

-

Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point. The appearance of new peaks in the chromatogram should be noted as potential degradation products.

Caption: Experimental workflow for stability assessment.

Conclusion

While specific solubility and stability data for this compound are not currently available in the public domain, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for the isothermal shake-flask method and solution stability assessment, along with the provided data templates and workflows, offer a robust approach to systematically characterizing this compound. Such data is indispensable for advancing its potential applications in drug development and chemical synthesis.

References

Uncharted Territory: The Therapeutic Potential of 4-(Cyclopentylamino)-4-oxobutanoic Acid Remains Undefined

Researchers and drug development professionals exploring the therapeutic landscape of novel chemical entities will find the trail for 4-(Cyclopentylamino)-4-oxobutanoic acid, CAS number 541537-57-9, to be largely uncharted. Despite its availability from chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a significant absence of research into its biological activity, mechanism of action, and potential therapeutic targets.

Currently, there is no publicly available data to construct a technical guide on the therapeutic applications of this specific compound. Key information that is essential for such a guide, including quantitative data on binding affinities, efficacy, and pharmacokinetic profiles, is not present in the accessible scientific domain. Furthermore, the lack of published studies means there are no established experimental protocols or identified signaling pathways associated with this compound.

While research exists for structurally analogous compounds containing the 4-oxobutanoic acid scaffold, any extrapolation of their biological effects to this compound would be purely speculative and scientifically unsound. The specific cyclopentylamino group can significantly alter the compound's physicochemical properties and its interaction with biological macromolecules, leading to a unique pharmacological profile.

Therefore, for scientists and researchers interested in this molecule, the path forward necessitates foundational research. Initial steps would involve in vitro screening against a broad range of biological targets to identify potential areas of activity. Should any promising interactions be discovered, subsequent research would need to focus on target validation, mechanism of action studies, and the generation of the quantitative data currently absent from the literature.

Until such primary research is conducted and published, the potential therapeutic targets of this compound remain an open question, representing a greenfield opportunity for discovery in the field of drug development.

In Silico Docking Analysis of 4-(Cyclopentylamino)-4-oxobutanoic acid with Succinate Dehydrogenase: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study investigating the interaction between the novel small molecule, 4-(Cyclopentylamino)-4-oxobutanoic acid, and human Succinate Dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations to guide similar computational drug discovery efforts. While the study presented is theoretical, the methodologies described are based on established and widely used computational techniques, providing a robust framework for investigating potential enzyme inhibitors.

Introduction

Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the oxidative phosphorylation pathway. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via its iron-sulfur clusters. The active site of SDH, which binds succinate, is located in the SDHA subunit. Due to its vital role in cellular metabolism, SDH is a significant target for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

The compound this compound is a derivative of butanoic acid, structurally similar to the natural substrate of SDH, succinate. This structural analogy suggests that it may act as a competitive inhibitor of SDH. This guide outlines a hypothetical in silico docking study designed to explore the potential binding of this compound to the active site of human SDH, predict its binding affinity, and characterize the molecular interactions that stabilize the potential complex.

Materials and Methods

This section details the protocols for a hypothetical in silico molecular docking study of this compound against human Succinate Dehydrogenase.

Software and Tools

-

Protein Preparation: PyMOL, AutoDock Tools

-

Ligand Preparation: Open Babel

-

Molecular Docking: AutoDock Vina

-

Visualization: Discovery Studio Visualizer, PyMOL

Experimental Protocols

2.2.1. Protein Preparation

-

Retrieval of Protein Structure: The three-dimensional crystal structure of human respiratory complex II (of which SDH is a part) was obtained from the RCSB Protein Data Bank (PDB ID: 8GS8).[1]

-

Initial Cleaning: The PDB file was loaded into PyMOL. All water molecules, co-crystallized ligands (other than the essential FAD cofactor), and ions were removed from the structure.

-

Chain Selection: For this study, the SDHA subunit, which contains the succinate binding site, was isolated for the docking analysis.

-

Preparation for Docking: The cleaned SDHA subunit PDB file was then processed using AutoDock Tools. This involved adding polar hydrogen atoms and assigning Kollman charges to the protein. The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

2.2.2. Ligand Preparation

-

Ligand Structure Generation: The 2D structure of this compound was drawn using a chemical drawing tool and saved in a standard format (e.g., MOL).

-

3D Structure Conversion and Optimization: The 2D structure was converted to a 3D structure using Open Babel. A geometry optimization and energy minimization of the ligand structure were performed using the MMFF94 force field within Open Babel to obtain a low-energy conformation.

-

Preparation for Docking: The optimized 3D structure of the ligand was then converted to the PDBQT file format using AutoDock Tools. This step defines the rotatable bonds and assigns Gasteiger charges to the ligand atoms.

2.2.3. Molecular Docking

-

Grid Box Generation: A grid box was defined around the active site of the SDHA subunit using AutoDock Tools. The center of the grid box was set to the coordinates of the known succinate binding site, as identified from the literature and analysis of the crystal structure. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire active site and allow for sufficient conformational sampling of the ligand. The active site residues of SDHA, such as Thr254, His354, and Arg399, which are known to stabilize the natural substrate, were enclosed within this grid box.[2][3]

-

Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters, were used as input. The exhaustiveness of the search was set to 16 to ensure a thorough exploration of the conformational space.

-

Analysis of Docking Results: The output from AutoDock Vina, which includes the binding affinity scores (in kcal/mol) and the predicted binding poses of the ligand, was analyzed. The pose with the lowest binding energy was selected as the most probable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer and PyMOL.

Results

This section presents the hypothetical quantitative data from the in silico docking study.

Binding Affinity and Interactions

The docking simulations predicted a favorable binding of this compound to the active site of human SDH. The hypothetical binding affinity and interaction data are summarized in the table below.

| Ligand | Binding Affinity (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| This compound | -7.8 | 1.5 | Arg399, His354, Thr254 | Ile255, Pro256 |

| Succinate (Reference) | -5.4 | 25.0 | Arg399, His354, Thr254 | - |

Table 1: Hypothetical docking results of this compound and the natural substrate, succinate, with the active site of human Succinate Dehydrogenase.

Visualizations

Signaling Pathway

Caption: Role of Succinate Dehydrogenase in the TCA cycle and ETC.

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for 4-(Cyclopentylamino)-4-oxobutanoic acid in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopentylamino)-4-oxobutanoic acid is a small molecule belonging to the class of substituted 4-oxobutanoic acids. While specific biological activities of this compound are not extensively documented in publicly available literature, derivatives of 4-oxobutanoic acid have been reported to possess anti-inflammatory and immunomodulatory properties. These application notes provide a framework for investigating the potential biological effects of this compound in relevant cell culture models. The protocols outlined below are based on established methodologies for assessing cytotoxicity, anti-inflammatory activity, and impact on immune cell function.

Application Note 1: Assessment of Cytotoxicity

Prior to evaluating the biological activity of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method to assess cell viability.[1][2][3]

Experimental Protocol: MTT Assay for Cell Viability

1. Materials:

-

This compound

-

Mammalian cell line (e.g., RAW 264.7 murine macrophages, Jurkat human T lymphocytes)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation: Hypothetical Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 |

| 0.1 | 98.2 ± 3.9 | 97.5 ± 4.2 |

| 1 | 96.5 ± 4.1 | 95.1 ± 3.8 |

| 10 | 94.3 ± 3.5 | 92.8 ± 4.0 |

| 50 | 89.1 ± 4.8 | 85.3 ± 5.5 |

| 100 | 62.7 ± 5.2 | 55.4 ± 6.1 |

Data are presented as mean ± SD from three independent experiments.

Application Note 2: Evaluation of Anti-inflammatory Potential

Based on the activities of related compounds, this compound may exhibit anti-inflammatory effects. A common in vitro model for studying inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Experimental Workflow for Anti-inflammatory Assays

Experimental Protocol: Measurement of Nitric Oxide (Griess Assay)

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Experimental Protocol: Measurement of TNF-α and IL-6 (ELISA)

-

Cell Culture and Supernatant Collection: Follow steps 1-3 from the Griess Assay protocol.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation: Hypothetical Anti-inflammatory Data

| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| Control | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |

| LPS (1 µg/mL) | 100 | 100 | 100 |

| LPS + Compound (10 µM) | 75.4 ± 6.8 | 80.1 ± 7.2 | 78.5 ± 6.9 |

| LPS + Compound (50 µM) | 42.1 ± 5.3 | 55.9 ± 6.1 | 51.7 ± 5.8 |

Data are presented as mean ± SD from three independent experiments.

Application Note 3: Assessment of Immunomodulatory Effects on Lymphocytes

To investigate if this compound has immunomodulatory properties, its effect on lymphocyte proliferation can be assessed using a lymphocyte transformation test.[5][6][7] This assay measures the proliferation of lymphocytes in response to a mitogen, such as phytohemagglutinin (PHA).

Experimental Protocol: Lymphocyte Transformation Test

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium.

-

Treatment and Stimulation: Seed 2 x 10⁵ PBMCs per well in a 96-well plate. Add various non-toxic concentrations of this compound. Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL). Include unstimulated and mitogen-only controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Assay: Measure cell proliferation using a suitable method, such as the MTT assay or by incorporation of a labeled nucleoside (e.g., BrdU or ³H-thymidine).

-

Data Analysis: Calculate the stimulation index (SI) as the ratio of the absorbance (or counts per minute) of stimulated cells to that of unstimulated cells.

Data Presentation: Hypothetical Lymphocyte Proliferation Data

| Treatment | Stimulation Index (SI) |

| Unstimulated Control | 1.0 |

| PHA (5 µg/mL) | 15.8 ± 2.1 |

| PHA + Compound (10 µM) | 12.5 ± 1.8 |

| PHA + Compound (50 µM) | 7.3 ± 1.2 |

Data are presented as mean ± SD from three independent experiments.

Potential Signaling Pathway Involvement: NF-κB

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The potential inhibitory effect of this compound on NF-κB activation can be investigated by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in LPS-stimulated macrophages.

Hypothetical NF-κB Signaling Pathway Inhibition

Conclusion

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound. The described protocols for assessing cytotoxicity, anti-inflammatory activity, and immunomodulatory effects will enable researchers to elucidate the biological potential of this compound. The provided data tables and diagrams serve as examples for data presentation and conceptual understanding. It is important to note that the presented data is hypothetical and the actual biological activity of this compound must be determined through rigorous experimentation.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. clyte.tech [clyte.tech]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Lymphocyte transformation test (LTT) [imd-berlin.de]

- 7. altmeyers.org [altmeyers.org]

- 8. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]